4-(Isoquinolin-3-yl)phenol hydrochloride

Description

Structural and Chemical Characterization

Molecular Architecture and Functional Groups

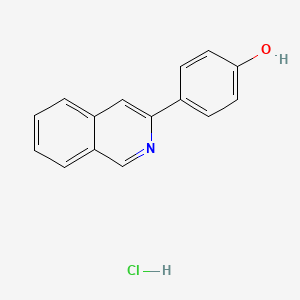

4-(Isoquinolin-3-yl)phenol hydrochloride is a heterocyclic aromatic compound combining a phenol moiety with an isoquinoline framework. Its molecular formula is C₁₅H₁₂ClNO , with a molecular weight of 257.71 g/mol . The core structure consists of:

- Phenol group : A hydroxyl (-OH) substituent at the para position of a benzene ring.

- Isoquinoline ring : A fused bicyclic system comprising a benzene ring and a pyridine ring, with a nitrogen atom at the 2-position.

The hydrochloride form introduces a chloride ion (Cl⁻) as a counterion, forming an ionic bond with the protonated phenolic oxygen. This salt formation enhances solubility in polar solvents while maintaining the integrity of the aromatic systems.

Key functional groups include:

| Functional Group | Position | Role |

|---|---|---|

| Phenolic -OH | Para on benzene | Protonation site for salt formation |

| Isoquinoline N | 2-position | Non-basic aromatic nitrogen |

| Aromatic rings | Benzene + pyridine | Conjugated π-system for stability |

The compound’s planar structure allows for extensive resonance stabilization, particularly within the isoquinoline ring.

Isomeric and Tautomeric Forms

While the parent compound (4-(isoquinolin-3-yl)phenol) may exhibit tautomeric equilibria, the hydrochloride form stabilizes a single conformation.

Tautomeric Considerations

In non-salt forms, phenolic -OH groups can participate in keto-enol tautomerism. However, in the hydrochloride:

- Protonation : The phenolic oxygen is fully protonated (-OH₂⁺), eliminating enolic tautomerism.

- Isoquinoline Nitrogen : The nitrogen at position 2 is non-basic (pKa ~5.14 for isoquinoline derivatives), preventing tautomerism involving this site.

No geometric isomers are reported due to the fixed para-substitution pattern on the benzene ring and the rigid isoquinoline structure.

Comparative Analysis with Parent Compound (4-(Isoquinolin-3-yl)phenol)

| Property | 4-(Isoquinolin-3-yl)phenol (Parent) | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO | C₁₅H₁₂ClNO |

| Molecular Weight | 221.25 g/mol | 257.71 g/mol |

| Solubility | Moderate in organic solvents | Enhanced in aqueous media |

| Crystallinity | Lower | Higher (ionic lattice) |

Key Differences :

- Protonation State : The parent compound retains a neutral phenolic -OH, whereas the hydrochloride has a positively charged -OH₂⁺ and Cl⁻ counterion.

- Electrostatic Interactions : The salt form introduces ionic bonding (Cl⁻···H-O⁺), absent in the parent compound.

- Reactivity : The protonated phenol in the hydrochloride is less nucleophilic, altering reactivity in electrophilic substitution reactions.

Hydrochloride Salt Formation and Ionic Interactions

The hydrochloride is synthesized via acid-base reaction:

$$

\text{C}{15}\text{H}{11}\text{NO} + \text{HCl} \rightarrow \text{C}{15}\text{H}{12}\text{ClNO}

$$

Mechanistic Insights

- Acid-Base Interaction : The phenolic -OH (pKa ~8.84) donates a proton to Cl⁻, forming a stable ionic pair.

- Crystal Packing : The Cl⁻ counterion participates in hydrogen bonding, creating a three-dimensional ionic lattice that enhances thermal stability.

Structural Implications

| Interaction Type | Description |

|---|---|

| Ionic Bonding | Cl⁻···H-O⁺ (1.5–2.5 Å) |

| Hydrogen Bonding | Cl⁻ interacts with adjacent aromatic protons |

| π-Stacking | Aromatic rings align to minimize steric strain |

The salt form’s ionic nature dominates its physicochemical properties, making it preferable for applications requiring high solubility.

Properties

IUPAC Name |

4-isoquinolin-3-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO.ClH/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15;/h1-10,17H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELWYMVSWDPGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733702 | |

| Record name | 4-(Isoquinolin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884500-89-4 | |

| Record name | 4-(Isoquinolin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(Isoquinolin-3-yl)phenol hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can lead to significant physiological effects.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may interact with dihydroorotate dehydrogenase, impacting pyrimidine biosynthesis pathways.

- Cell Signaling Modulation : It influences cell signaling pathways that can affect gene expression and cellular metabolism, contributing to its antiproliferative effects against cancer cell lines.

Biological Activities

This compound exhibits several notable biological activities:

- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various human tumor cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and others. The IC50 values indicate potent activity, with some studies reporting values in the low micromolar range .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed inhibition zones indicating effective antibacterial properties .

Study on Antiproliferative Effects

One significant study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with the most potent effects observed at concentrations around 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of the compound. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed marked inhibition with minimum inhibitory concentrations (MICs) ranging from 6.25 µM to 12.5 µM, suggesting potential therapeutic applications in treating infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics, allowing it to reach systemic circulation effectively.

- Toxicity Profile : Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal cells, making it a promising candidate for further development .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of isoquinoline, including 4-(Isoquinolin-3-yl)phenol hydrochloride, exhibit notable anticancer properties. For instance, a study highlighted the compound's ability to inhibit proliferation in cancer cell lines such as LASCPC-01, with an IC50 value of 0.47 μM, indicating potent activity against specific types of cancer cells . The mechanism involves inducing G1 cell cycle arrest and apoptosis, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Isoquinoline derivatives have been linked to neuroprotective effects. Research indicates that certain compounds within this class can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess antimicrobial activity against various pathogens. The structural features of isoquinolines contribute to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases. Isoquinoline derivatives can modulate cytokine production and inhibit inflammatory mediators, providing a pathway for therapeutic intervention .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent advancements in synthetic strategies have optimized yield and purity, making the compound more accessible for research purposes .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the isoquinoline structure influence biological activity. For example, changes at the 4-position of the isoquinoline ring can significantly alter potency against cancer cell lines . Such insights are critical for guiding the design of new derivatives with enhanced efficacy.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-(Isoquinolin-3-yl)phenol hydrochloride, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Reactivity The target compound’s isoquinoline-phenol system contrasts with quinazolinone (CAS 618443-37-1) and isoxazole (CAS 857283-56-8) cores in other derivatives. Isoquinoline’s aromatic nitrogen enhances hydrogen-bonding capacity, while sulfonyl chloride (CAS 857283-56-8) offers electrophilic reactivity for covalent modifications . Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility compared to sulfate (CAS LC16840), which may precipitate in acidic conditions .

Physicochemical Properties Molecular Weight: The target compound (257.72 g/mol) is lighter than the phthalimide derivative (374.82 g/mol, ), suggesting better membrane permeability. Stability: 4-(Methylamino)phenol sulfate () is sensitive to air and moisture, unlike the hydrochloride salts, which are generally more stable.

Toxicity and Handling 4-(Methylamino)phenol sulfate releases toxic gases (e.g., sulfur oxides) upon acid contact, requiring stringent safety protocols . In contrast, hydrochloride salts (e.g., ) pose fewer acute hazards but still require standard PPE.

Potential Applications Drug Discovery: The quinazolinone derivative () and isoquinoline-phenol system () are both nitrogen-rich heterocycles, often exploited in kinase inhibitor design. Synthesis Intermediates: Sulfonyl chloride () and ethylamine-phenol () derivatives serve as reactive intermediates for coupling reactions.

Research Findings and Limitations

- Gaps in Data: The evidence lacks solubility, LogP, or explicit pharmacological data for this compound. Comparative toxicity profiles are inferred from structural analogs (e.g., ).

Preparation Methods

Reaction Scheme

The key synthetic step involves the coupling of an aromatic halide (usually a bromide derivative of isoquinoline) with a phenol-containing boronic acid or its ester derivative under palladium catalysis.

| Reagent/Condition | Details |

|---|---|

| Aromatic Halide | Isoquinolin-3-yl bromide or iodide |

| Boronic Acid Derivative | 4-hydroxyphenylboronic acid or pinacol ester equivalent |

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with ligands such as PCy3, P(tBu)3, S-Phos, or Q-phos |

| Base | K2CO3, Cs2CO3, K3PO4, tBuONa, or tBuOK |

| Solvent | Toluene, tetrahydrofuran (THF), dioxane, dimethoxyethane (DME), or dimethylformamide (DMF) |

| Temperature | 20–120 °C |

| Water Content | 20–50% (co-solvent) |

This reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Research Findings

- The use of triarylphosphine palladium complexes such as Pd(PPh3)4 is common for high catalytic efficiency.

- In situ catalyst preparation from Pd(OAc)2 and suitable phosphine ligands can enhance reaction rates and yields.

- Bases such as K2CO3 and Cs2CO3 are preferred for their mildness and effectiveness.

- Solvent mixtures including water improve the solubility of reactants and facilitate the reaction.

Formation of Hydrochloride Salt

After obtaining the 4-(Isoquinolin-3-yl)phenol compound, conversion to its hydrochloride salt is performed to improve solubility and stability for pharmaceutical applications.

| Step | Conditions/Details |

|---|---|

| Acidification | Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) |

| Isolation | Precipitation or crystallization of hydrochloride salt |

| Purification | Recrystallization or filtration to obtain pure salt |

This step ensures the compound is in a stable, crystalline form suitable for further use.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Options | Notes |

|---|---|---|

| Aromatic Halide | Isoquinolin-3-yl bromide | Commercially available or synthesized |

| Boronic Acid Derivative | 4-hydroxyphenylboronic acid or pinacol ester | Provides phenol moiety |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 + ligands (PCy3, S-Phos, etc.) | Catalyst choice affects yield and rate |

| Base | K2CO3, Cs2CO3, K3PO4, tBuONa | Facilitates transmetallation |

| Solvent | Toluene, THF, dioxane, DME, DMF + water (20–50%) | Solvent polarity affects reaction outcome |

| Temperature | 20–120 °C | Higher temperature accelerates reaction |

| Reaction Time | Several hours to overnight | Depends on catalyst and substrate reactivity |

| Acid for Salt Formation | HCl (aqueous or gaseous) | Stoichiometric or slight excess |

| Purification | Recrystallization, filtration | Ensures high purity |

Additional Notes from Literature

- The process described in patent US20130096119A1 highlights the use of palladium-catalyzed coupling with bases such as K2CO3 or Cs2CO3 and solvents like toluene or THF with water content to optimize reaction efficiency.

- The synthesis of related isoquinoline derivatives often employs carbodiimide coupling agents and protecting groups, but for this compound, direct coupling followed by acidification is standard.

- Patent US9340511B2 discusses processes for making substituted isoquinoline compounds, emphasizing catalyst and ligand selection to improve yields and purity, which is applicable to this compound's synthesis.

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(Isoquinolin-3-yl)phenol hydrochloride?

Methodological Answer:

Synthesis typically involves multi-step protocols starting with functionalized isoquinoline precursors. For example:

Cyclization Reactions : Isoquinoline cores can be synthesized via Bischler-Napieralski or Pictet-Spengler reactions, followed by phenol group introduction.

Post-Functionalization : Hydroxyl groups are introduced via nucleophilic aromatic substitution or hydrolysis of protected intermediates.

Hydrochloride Salt Formation : The free base is treated with HCl in anhydrous ethanol to yield the hydrochloride salt, purified via recrystallization .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

A combination of spectroscopic and crystallographic tools is essential:

- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structures, with ORTEP-3 generating thermal ellipsoid plots for visual validation .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

Basic: How is purity assessed for this compound in research settings?

Methodological Answer:

- HPLC : Reverse-phase chromatography (C18 column, UV detection at 254 nm) quantifies impurities.

- Melting Point Analysis : Sharp melting ranges confirm crystallinity and purity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Advanced: How can researchers design experiments to evaluate its anticancer activity?

Methodological Answer:

- NCI-60 Cell Line Panel : Test cytotoxicity across 60 human cancer cell lines (e.g., melanoma MDA-MB-468, colon COLO 205) using standardized protocols.

- Dose-Response Curves : IC values are calculated via MTT assays, with controls for solvent effects.

- Mechanistic Studies : Flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) identify pathways .

Advanced: How should contradictions in pharmacological data be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number).

- Batch Variability : Compare multiple synthetic batches for purity and salt stoichiometry.

- Orthogonal Validation : Replicate results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Advanced: What strategies mitigate hygroscopicity challenges during storage?

Methodological Answer:

- Desiccation : Store in vacuum-sealed containers with silica gel.

- Inert Atmosphere : Use argon or nitrogen gas to prevent moisture absorption.

- Low-Temperature Storage : Maintain at -20°C in amber vials to limit degradation .

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., halogenation at the isoquinoline ring) and compare bioactivity.

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases).

- Pharmacophore Modeling : Identify critical functional groups (e.g., phenol hydroxyl) for activity .

Advanced: What challenges arise in crystallizing the hydrochloride salt?

Methodological Answer:

- Counterion Effects : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice stability.

- Hydration Control : Use anhydrous HCl during salt formation to avoid hydrate impurities.

- Software Optimization : SHELXD and OLEX2 refine disordered chloride ions in the crystal structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.